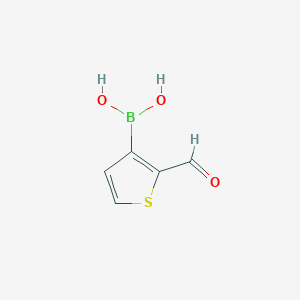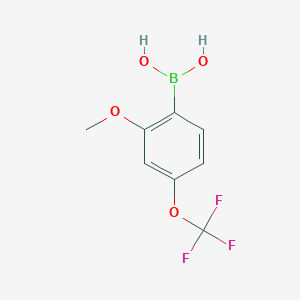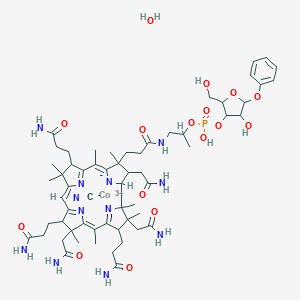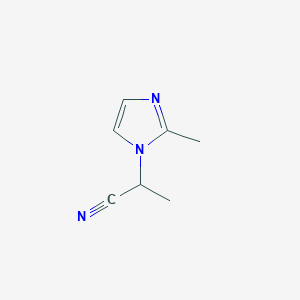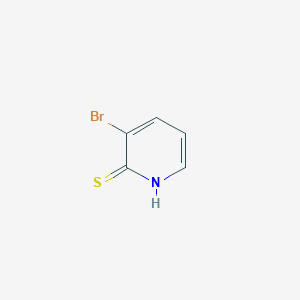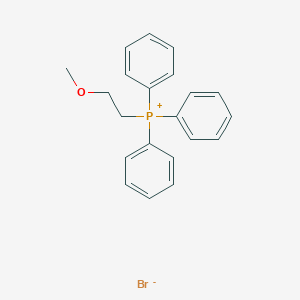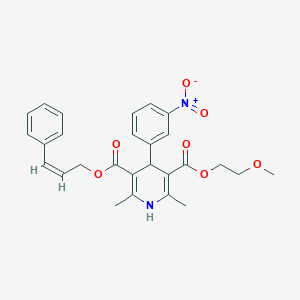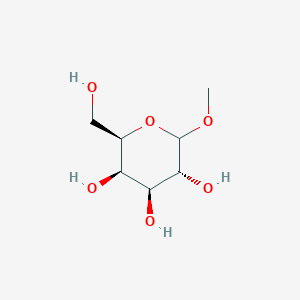
(2R,3R,4S,5R)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol
Overview
Description
The compound "(2R,3R,4S,5R)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol" is a structurally complex molecule that belongs to the class of organic compounds known as tetrahydropyrans. These compounds are characterized by a six-membered ring containing five carbon atoms and one oxygen atom. The specific stereochemistry of the compound, indicated by the (2R,3R,4S,5R) configuration, suggests that it has multiple chiral centers, which are crucial for its biological activity and chemical properties.
Synthesis Analysis
The synthesis of related tetrahydropyran compounds has been reported in the literature. For instance, a convenient approach for the preparation of a structurally similar compound, (2S,3R,4R,5S,6R)-2-(3-(4-ethylbenzyl)-4-chlorophenyl)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol, was developed through a four-step process starting from 4-bromo-2-(bromomethyl)-1-chlorobenzene . This synthesis avoided the formation of undesired ortho-products, which is a common challenge in the synthesis of such complex molecules.
Molecular Structure Analysis
The molecular structure of tetrahydropyran derivatives is often elucidated using spectroscopic methods such as NMR, ESI mass spectrometry, and IR spectroscopy. For example, the compound (2S,3R,6R)-2-[(R)-1-Hydroxyallyl]-4,4-dimethoxy-6-methyltetrahydro-2H-pyran-3-ol was characterized using these techniques, which helped establish the product structure and the conformation of its tetrahydropyran ring .
Chemical Reactions Analysis
Tetrahydropyran derivatives can undergo various chemical reactions, including condensation, isomerization, and intramolecular conjugate addition. The synthesis of (2S,3R,6R)-2-[(R)-1-Hydroxyallyl]-4,4-dimethoxy-6-methyltetrahydro-2H-pyran-3-ol involved such reactions, demonstrating the reactivity of the tetrahydropyran ring system .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyran derivatives can be studied using various analytical techniques. For instance, the water-soluble Glucose amine Schiff base derivative of a tetrahydropyran compound was analyzed using single crystal X-ray diffraction, DFT calculations, and spectral methods. The study provided insights into the compound's crystal structure, thermal behavior, and electronic properties, including HOMO/LUMO analysis and electron transfer in different solvents .
Scientific Research Applications
Applications in Green Chemistry and Biomass Conversion
One significant application of structurally related compounds is in the field of green chemistry, particularly in the conversion of plant biomass to valuable chemicals. A study by Chernyshev et al. (2017) highlights the importance of furan derivatives, such as 5-Hydroxymethylfurfural (HMF), in replacing non-renewable sources of hydrocarbons. These derivatives, including those structurally similar to the mentioned compound, are pivotal in producing monomers, polymers, and other functional materials from plant feedstocks, showcasing the potential of such compounds in sustainable chemistry and industry applications Chernyshev, Kravchenko, & Ananikov, 2017.
Pharmaceutical Applications
In the pharmaceutical sector, compounds with similar structures have been explored for their bioactivity. For example, derivatives of pyran, which is a core structural component of the compound , have been studied for their applications in medicinal chemistry. Parmar et al. (2023) discuss the importance of pyranopyrimidine scaffolds, derived from similar structural frameworks, in drug development due to their broad synthetic applications and bioavailability Parmar, Vala, & Patel, 2023.
Analytical Applications
Moreover, the compound's structural relatives have been utilized in developing sophisticated analytical methods for pharmaceuticals. Danao (2021) reviews analytical techniques for the determination of the anti-diabetic drug Empagliflozin, showcasing the role of complex molecules in enhancing the quality and reliability of pharmaceutical analysis Danao, 2021.
Material Science Applications
Furthermore, related compounds have found applications in materials science, particularly in improving the electrical conductivity of polymers. Shi et al. (2015) review methods to enhance the electrical conductivity of PEDOT:PSS, a conducting polymer, for applications in organic electronic devices. This indicates the potential utility of structurally similar compounds in modifying and improving the properties of materials for electronic applications Shi, Liu, Jiang, & Xu, 2015.
Biochemical Analysis
Biochemical Properties
Methyl D-galactopyranoside plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins. For instance, it has been found to be a potent inhibitor against the Debaryomyces hansenii UFV-1 extracellular and intracellular α-galactosidases . The nature of these interactions is often complex and involves multiple biochemical pathways.
Cellular Effects
The effects of Methyl D-galactopyranoside on various types of cells and cellular processes are diverse. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism. For example, Methyl D-galactopyranoside esters have been studied as potential inhibitors for the SARS-CoV-2 protease enzyme .
Molecular Mechanism
Methyl D-galactopyranoside exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, molecular docking studies have shown that Methyl D-galactopyranoside esters strongly interact with the prime Cys145, His41, MET165, GLY143, THR26, and ASN142 residues of the SARS-CoV-2 main protease .
Metabolic Pathways
Methyl D-galactopyranoside is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For instance, Methyl D-galactopyranoside is a hexose involved in the metabolism of 2-deoxygalactose .
properties
IUPAC Name |
(2R,3R,4S,5R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4+,5+,6-,7?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVAGTYPODGVJG-TVPFVARWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472662 | |
| Record name | Methyl D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93302-26-2 | |
| Record name | Methyl D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does Methyl D-galactopyranoside interact with lectins?
A1: Methyl D-galactopyranoside acts as an inhibitor for certain lectins, specifically those with an affinity for galactose. It binds to the carbohydrate recognition domain (CRD) of the lectin, competing with natural ligands like galactose and potentially disrupting lectin-mediated biological processes. [, , , ]
Q2: What is the significance of Methyl D-galactopyranoside's interaction with the lactose permease of Escherichia coli?
A2: This interaction provides insights into the substrate specificity of the lactose permease. Studies have shown that the C-2, C-3, C-4, and C-6 hydroxyl groups of Methyl D-galactopyranoside are crucial for binding to the permease. This interaction is driven by hydrogen bonding and suggests that the cyclic pyranose conformation is the recognized form. []
Q3: What is the molecular formula and weight of Methyl D-galactopyranoside?
A3: The molecular formula is C7H14O6, and the molecular weight is 194.18 g/mol. []
Q4: Which spectroscopic techniques are useful for characterizing Methyl D-galactopyranoside?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed to characterize Methyl D-galactopyranoside. [, , , , ]
Q5: Has Methyl D-galactopyranoside been investigated for catalytic applications?
A5: While Methyl D-galactopyranoside itself might not be catalytically active, its derivatives, particularly those with modifications at the C-3 position, have been explored as potential inhibitors for galectin-8. []
Q6: How have computational methods been applied in research involving Methyl D-galactopyranoside?
A6: Ab initio molecular dynamics (AIMD) simulations and vibrational self-consistent field (VSCF) calculations have been used to study the conformational dynamics and vibrational spectra of protonated forms of Methyl D-galactopyranoside. These methods contribute to understanding its reactivity and interactions in biological systems. []
Q7: How do structural modifications of Methyl D-galactopyranoside impact its interactions with lectins?
A7: Modifications at the C-1, C-2, C-3, C-4, and C-6 positions can significantly affect binding affinity to lectins. For instance, the presence and orientation of the C-1 substituent play a role in the binding affinity to the lactose permease. [, ]
Q8: Are there specific formulation strategies to enhance the stability or bioavailability of Methyl D-galactopyranoside?
A8: While the provided research does not delve into specific formulation strategies for Methyl D-galactopyranoside, its stability and solubility characteristics would inform such development. Common approaches like encapsulation, complexation, or the use of suitable excipients could be explored. []
Q9: Are there specific SHE (Safety, Health, and Environment) regulations concerning Methyl D-galactopyranoside?
A9: Specific SHE regulations might vary depending on the application and geographical location. Researchers should consult relevant safety data sheets and regulatory guidelines for handling and disposal. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



